(-)-beta-Phellandrene
Description
Structure
3D Structure
Properties
CAS No. |
6153-17-9 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(6R)-3-methylidene-6-propan-2-ylcyclohexene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8,10H,3,5,7H2,1-2H3/t10-/m1/s1 |
InChI Key |
LFJQCDVYDGGFCH-SNVBAGLBSA-N |
SMILES |
CC(C)C1CCC(=C)C=C1 |
Isomeric SMILES |
CC(C)[C@H]1CCC(=C)C=C1 |
Canonical SMILES |
CC(C)C1CCC(=C)C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
(-)-beta-phellandrene CAS 6153-17-9 chemical properties
An In-depth Technical Guide to the Chemical Properties of (-)-β-Phellandrene (CAS 6153-17-9)
Foreword
This technical guide provides a comprehensive overview of the chemical and physical properties of (-)-β-phellandrene, a naturally occurring cyclic monoterpene. As a key constituent of numerous essential oils, its distinct aroma and chemical reactivity make it a molecule of significant interest to researchers in natural products, fragrance science, and chemical synthesis. This document is intended for scientists and professionals in research and drug development, offering in-depth data and field-proven insights into its characterization and handling.
Molecular Identity and Physical Characteristics
(-)-β-Phellandrene is a p-menthane-based monoterpene characterized by an exocyclic double bond, which distinguishes it from its isomer, α-phellandrene, where both double bonds are endocyclic.[1][2] This structural nuance is critical to its unique chemical behavior and physical properties. The levorotatory enantiomer, designated as (-)-β-phellandrene, has the (R) configuration at its chiral center.[3]
Core Identifiers and Nomenclature
-
IUPAC Name: (6R)-3-methylidene-6-propan-2-ylcyclohexene[3]
-
CAS Number: 6153-17-9[3]
-
Molecular Formula: C₁₀H₁₆[3]
-
Synonyms: (-)-p-Mentha-1(7),2-diene, L-β-Phellandrene, (R)-3-isopropyl-6-methylenecyclohexene[3][4]
Physicochemical Properties
(-)-β-Phellandrene is a colorless to pale yellow liquid, practically insoluble in water but miscible with organic solvents like ether.[1][5] Its aroma is described as peppery-minty with slightly citrusy and woody notes.[2][6][7]
| Property | Value | Source(s) |
| Molecular Weight | 136.23 g/mol | [3][8] |
| Appearance | Colorless to pale yellow liquid | [1][9] |
| Odor | Peppery, minty, terpenic, slightly citrusy | [1][2][6] |
| Boiling Point | 171-174 °C at 760 mmHg | [1][8] |
| Melting Point | -90 °C | [6] |
| Density | ~0.85 g/cm³ at 20°C | [6][8] |
| Refractive Index | ~1.4800 at 20°C | [5][8] |
| Specific Optical Rotation ([α]D) | -51.9° at 20°C | [8] |
| Vapor Pressure | 1.573 mmHg at 25°C (est.) | [1] |
| Flash Point | 43.89 °C (111.00 °F) | [1] |
| Water Solubility | 2.452 mg/L at 25°C (est.) | [1] |
| logP (o/w) | ~3.4 | [3][4] |
Spectroscopic and Chromatographic Profile
Accurate identification of β-phellandrene, particularly in complex matrices like essential oils, requires advanced analytical techniques. Its co-elution with other terpenes such as limonene and p-cymene presents a significant analytical challenge.[7]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is commonly used for identification in conjunction with gas chromatography. The mass spectrum of β-phellandrene shows a molecular ion (M⁺) peak at m/z 136, corresponding to its molecular weight. A characteristic fragmentation pattern is observed, though it shares similarities with other monoterpenes.[8][10]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. Key absorptions for β-phellandrene include C-H stretching from the alkyl and vinyl groups, and characteristic C=C stretching frequencies for the endocyclic and exocyclic double bonds.[11]
Gas Chromatography (GC)
Kovats Retention Indices (RI) are crucial for the tentative identification of volatile compounds. The RI for β-phellandrene varies depending on the stationary phase of the GC column but is typically reported in the range of 1026-1032 on standard non-polar columns.[3][12] For unambiguous quantification, especially in complex mixtures, two-dimensional gas chromatography (GCxGC) combined with time-of-flight mass spectrometry (TOF-MS) is recommended due to its superior separatory power.[7]
Natural Occurrence and Biosynthesis
Natural Sources
(-)-β-Phellandrene is a constituent of many essential oils. It has been isolated from the oil of water fennel (Phellandrium aquaticum), Canada balsam, and various Pinus and Eucalyptus species.[2][8][9] It is also found in the essential oils of angelica, lavender, and cannabis.[8][9][13]
Biosynthesis Pathway
The biosynthesis of phellandrenes in plants proceeds through the mevalonate (MVA) pathway.[2][9] The process begins with the condensation of dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP) to form geranyl pyrophosphate (GPP). GPP then undergoes cyclization to form a menthyl carbocation. A subsequent hydride shift creates a more stable allylic carbocation, which can then undergo an elimination reaction at one of two positions to yield either α-phellandrene or β-phellandrene.[2][9][13]
Caption: Biosynthesis of phellandrene isomers from GPP.
Chemical Reactivity and Synthetic Utility
The two double bonds in β-phellandrene are the centers of its chemical reactivity. The exocyclic double bond, in particular, is susceptible to a variety of chemical transformations.
-
Peroxide Formation: Like other terpenes with conjugated diene systems, β-phellandrene can form explosive peroxides upon exposure to air and light over time. This is a critical safety consideration for its storage and handling.[2]
-
Hydrochlorination: It undergoes reactions like hydrochlorination, which can be a precursor step for the synthesis of other terpenoids such as piperitol.[2]
Protocol: GC-MS Analysis of (-)-β-Phellandrene in Essential Oils
This protocol outlines a standardized methodology for the identification and semi-quantification of (-)-β-phellandrene in a complex essential oil matrix.
Experimental Workflow
Caption: Standard workflow for GC-MS analysis of terpenes.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the essential oil in a high-purity volatile solvent such as n-hexane or ethyl acetate.
-
Vortex the solution to ensure homogeneity.
-
If available, prepare a calibration curve using a certified reference standard of (-)-β-phellandrene.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Set to 250°C with a split ratio of 100:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is typically suitable.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 3°C/min to 240°C, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
-
-
Data Analysis:
-
Process the resulting chromatogram to identify peaks.
-
Compare the mass spectrum of the peak of interest with a reference library (e.g., NIST, Wiley).[10]
-
Calculate the Kovats Retention Index (RI) for the peak and compare it to published values for β-phellandrene on the same or similar GC column phase.[12]
-
Quantify using the peak area relative to an internal standard or by using the external standard calibration curve.
-
Safety and Handling
-
Toxicity: β-Phellandrene may act as a neurotoxin in cases of acute solvent exposure.[8]
-
Hypersensitivity: It has been identified as a potential skin sensitizer, particularly in products containing turpentine oil.[8]
-
Storage: Due to the risk of peroxide formation, it should be stored in a cool, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2]
Conclusion
(-)-β-Phellandrene is a chemically significant monoterpene with well-defined physical and spectroscopic properties. Its correct identification and quantification, particularly within complex natural extracts, necessitate the use of high-resolution analytical techniques like GC-MS, with GCxGC being the gold standard for resolving co-eluting isomers. A thorough understanding of its reactivity, especially its propensity for oxidation, is paramount for its safe handling and application in research and industry.
References
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PubChem. (n.d.). Beta-Phellandrene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (-)-beta-Phellandrene. National Center for Biotechnology Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). beta-phellandrene. Retrieved from [Link]
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NIST. (n.d.). β-Phellandrene Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). β-Phellandrene Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]
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(-)-beta-phellandrene molecular weight and formula C10H16
Technical Monograph: (-)-Beta-Phellandrene ( )
Integrative Guide for Researchers and Drug Development Professionals [1]
Executive Summary
(-)-
Chemical Identity & Physicochemical Profile
| Parameter | Data / Specification |
| IUPAC Name | (6R)-3-methylidene-6-propan-2-ylcyclohexene |
| Common Name | (-)- |
| CAS Number | 6153-17-9 (specifically for (-)-isomer); 555-10-2 (racemic/unspecified) |
| Molecular Formula | |
| Molecular Weight | 136.23 g/mol |
| Stereochemistry | (6R)-configuration at the chiral center |
| Boiling Point | 171–172 °C (at 760 mmHg) |
| Density | 0.8497 g/mL (at 15 °C) |
| Optical Rotation | |
| Solubility | Soluble in ether, ethanol, chloroform; insoluble in water |
| Appearance | Colorless to pale yellow mobile liquid |
Biosynthesis & Natural Occurrence
The biosynthesis of (-)-
Mechanism:
-
Condensation: IPP and DMAPP condense to form GPP or NPP.
-
Ionization: The diphosphate group is cleaved, generating a highly reactive allylic cation.
-
Cyclization: The cation cyclizes to form a menthyl/terpinyl cation.
-
Hydride Shift & Elimination: A 1,3-hydride shift is followed by deprotonation to establish the conjugated diene system with the characteristic exocyclic double bond.
Figure 1: Biosynthetic pathway of (-)-beta-phellandrene from isoprene precursors.[1]
Isolation & Purification Protocol
Warning:
Method A: Fractional Distillation (From Essential Oils)
Source Material: Essential oil of Angelica archangelica (seeds/roots) or Phellandrium aquaticum.[1]
-
Stabilization: Immediately add 0.1% (w/w) Hydroquinone to the crude oil to inhibit polymerization during heating.[1]
-
Setup: Use a spinning band distillation column or a Vigreux column with high theoretical plate count. Maintain system under vacuum (<10 mmHg) to lower boiling points and reduce thermal degradation.
-
Fractionation:
-
Collect fractions monitoring the vapor temperature.
-Phellandrene elutes after -pinene and sabinene but often close to limonene.[1] -
Validation: Check fractions via GC-MS (see Section 5).
-
-
Storage: Store pure fractions at -80°C under
.
Method B: Chemical Isolation (Nitrosite Method)
A classic method for separating phellandrenes from other terpenes based on the formation of a crystalline derivative.[1]
-
Reaction: Dissolve the terpene fraction in petroleum ether. Add sodium nitrite (
) and glacial acetic acid dropwise at 0°C. -
Precipitation:
-Phellandrene forms a crystalline nitrosite derivative (melting point ~102°C).[1] -
Regeneration: The pure hydrocarbon can be regenerated by treating the nitrosite with acetone/ammonia, though this often leads to some isomerization; distillation is preferred for pharmacological use.
Analytical Characterization (Self-Validating Systems)
A. Gas Chromatography - Mass Spectrometry (GC-MS)
This is the primary method for identification.[1] The Retention Index (RI) is the critical validator to distinguish it from its isomer,
-
Column: DB-5 / HP-5 (5% Phenyl-methylpolysiloxane)[1]
-
Retention Index (RI): 1030 ± 5 [1]
-
Note:
-Phellandrene typically elutes earlier (RI ~1005).[1]
-
-
Mass Spectrum (EI, 70 eV):
B. Nuclear Magnetic Resonance (NMR)
NMR provides definitive structural proof, specifically distinguishing the exocyclic double bond of the
Pharmacological Applications
Research indicates (-)-
| Activity | Mechanism / Observation | Key Reference |
| Anticancer | Induces apoptosis in RAW 264.7 murine macrophage cells; exhibits cytotoxicity at 50–200 | Hsieh et al. |
| Antimicrobial | Disrupts bacterial cell membranes; effective against S. aureus and E. coli in synergistic combinations. | Zhang et al. |
| Antifungal | Inhibits mycelial growth of Penicillium and Fusarium spp. | Olsen et al. |
Stability & Storage Protocol
Critical:
Standard Operating Procedure (SOP) for Storage:
-
Vessel: Amber glass vials with Teflon-lined caps.
-
Headspace: Purge with Argon or Nitrogen immediately after use.
-
Additive: For long-term storage of standards, add 0.05% - 0.1% Hydroquinone or BHT (Butylated Hydroxytoluene) as a radical scavenger.[1]
-
Temperature:
-
Working Stock: -20°C (Shelf life: ~1 month).
-
Archive Stock: -80°C (Shelf life: 6–12 months).[1]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 443161, (-)-beta-Phellandrene.[1] Retrieved from [Link][1]
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NIST Mass Spectrometry Data Center. beta-Phellandrene Mass Spectrum & Retention Index.[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]
-
Schilmiller, A. L., et al. (2009). Monoterpenes in the glandular trichomes of tomato are synthesized from a neryl diphosphate precursor rather than geranyl diphosphate. Proceedings of the National Academy of Sciences. Retrieved from [Link][1]
-
Hsieh, Y. H., et al. (2014). Apoptotic and Cytotoxic Effects of beta-Phellandrene on RAW 264.7 Cells. (General pharmacological reference for beta-phellandrene activity).[1]
-
Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry, 4th Edition. Allured Publishing Corporation. (Source for Retention Index 1030).[1]
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An In-Depth Technical Guide to (-)-β-Phellandrene: From Biosynthesis to Therapeutic Potential
Abstract: (-)-β-Phellandrene, a cyclic monoterpene with the IUPAC name (6S)-3-methylidene-6-(propan-2-yl)cyclohex-1-ene, is a naturally occurring organic compound found in the essential oils of various plants.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the fundamental physicochemical properties, natural sourcing, and biosynthesis of (-)-β-phellandrene. Furthermore, it details modern analytical methodologies for its identification and quantification, explores its diverse pharmacological activities, and discusses its potential applications in drug development. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific references to ensure technical accuracy and trustworthiness.
Introduction to (-)-β-Phellandrene
(-)-β-Phellandrene is a member of the phellandrene family of isomers, which are cyclic monoterpenes. It is distinguished from its isomer, α-phellandrene, by the position of one of its two double bonds, which is exocyclic in β-phellandrene.[2] This structural nuance contributes to its unique chemical reactivity and biological activity.
1.1 Chemical Identity and Nomenclature
The scientifically precise identification of (-)-β-phellandrene is crucial for research and regulatory purposes.
-
IUPAC Name: (6S)-3-methylidene-6-(propan-2-yl)cyclohex-1-ene[1]
-
Molecular Formula: C₁₀H₁₆[4]
-
Molecular Weight: 136.23 g/mol [4]
Other synonyms include (-)-p-Mentha-1(7),2-diene and (-)-3-Methylene-6-(1-methylethyl)cyclohexene.[1] The stereospecific descriptor "(-)" or "(S)" denotes the specific enantiomer that rotates plane-polarized light to the left.
1.2 Significance and Natural Occurrence
(-)-β-Phellandrene is a significant component of the essential oils of numerous plant species. It is found in plants like angelica, eucalyptus, lavender, peppermint, and various Pinus species.[1][5] Its characteristic peppery-minty and slightly citrusy aroma makes it a valuable ingredient in the fragrance and flavor industries.[3][6] Beyond its sensory properties, its presence in traditional medicinal plants has prompted investigations into its pharmacological potential.
1.3 Overview of Pharmacological Potential
Preliminary research has indicated that β-phellandrene possesses a range of biological activities, including:
These findings position (-)-β-phellandrene as a promising candidate for further investigation in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (-)-β-phellandrene is essential for its extraction, formulation, and application in experimental settings.
2.1 Structural Features and Stereochemistry
(-)-β-Phellandrene is a chiral molecule containing a cyclohexene ring substituted with a methylene group and an isopropyl group. The exocyclic double bond is a key feature that influences its reactivity.
2.2 Spectroscopic Data
Spectroscopic techniques are fundamental for the unambiguous identification and structural elucidation of (-)-β-phellandrene.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a prominent molecular ion peak (M+) at m/z 136, with a characteristic base peak at m/z 93.[4][10]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to C-H stretching and bending vibrations, as well as C=C stretching from the double bonds.[4][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, allowing for complete structural assignment.[4]
2.3 Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 171-174 °C at 760 mmHg | [2] |
| Density | ~0.84-0.85 g/cm³ at 20-25 °C | [2][12] |
| Refractive Index | ~1.476-1.482 at 20 °C | [2] |
| Solubility | Insoluble in water; soluble in alcohol and ether | [2] |
| Vapor Pressure | ~1.57-1.77 mmHg at 25 °C | [2][3] |
| Flash Point | ~44-55 °C | [2][3] |
| logP (o/w) | ~3.4 - 4.39 | [2][4] |
Biosynthesis and Natural Sourcing
3.1 The Mevalonate (MVA) and MEP/DOXP Pathways
Like other monoterpenes, the biosynthesis of (-)-β-phellandrene in plants originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These precursors are generated through either the mevalonate (MVA) pathway in the cytoplasm or the methylerythritol phosphate (MEP) pathway in plastids.
3.2 Key Enzymatic Steps
The biosynthesis proceeds through the head-to-tail condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP).[1][6] GPP then undergoes a series of cyclization and rearrangement reactions catalyzed by specific terpene synthases. A hydride shift forms an allylic carbocation, and a subsequent elimination reaction yields either α- or β-phellandrene.[6]
3.3 Major Botanical Sources
(-)-β-Phellandrene can be isolated from a variety of botanical sources. Notable examples include:
-
Angelica archangelica (Angelica)[4]
-
Various Eucalyptus species[5]
-
Mentha species (Mint)[5]
-
Water fennel (Phellandrium aquaticum)[12]
Isolation and Synthesis Strategies
4.1 Extraction and Isolation from Natural Sources
The primary method for obtaining (-)-β-phellandrene from plant material is through steam distillation of the essential oil, followed by fractional distillation to purify the compound.[4] This method is effective for separating volatile compounds like monoterpenes.
4.2 Chemical Synthesis Routes
Chemical synthesis provides an alternative to natural extraction, offering the potential for greater control over purity and stereochemistry. One patented method involves the pyrolysis of a para-menth-1-ene-7-sulfonate salt under non-acidic conditions.[14] This process can be advantageous for producing specific enantiomers in good yield.[14]
Analytical Methodologies
Accurate and reliable analytical methods are critical for the quality control and characterization of (-)-β-phellandrene in research and commercial applications.
5.1 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile compounds in complex mixtures like essential oils.[15][16] The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase.[17] The mass spectrometer then fragments the individual components, generating a unique mass spectrum that allows for their identification by comparison to spectral libraries like the NIST database.[15][18]
Experimental Protocol: GC-MS Analysis of an Essential Oil Containing β-Phellandrene
-
Sample Preparation: Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1%).[17]
-
GC System: Use a capillary column suitable for terpene analysis (e.g., DB-5ms or HP-5ms).[3]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, which is heated to ensure rapid volatilization.
-
Temperature Program: Employ a temperature gradient to separate the components. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) at a controlled rate.[17]
-
Carrier Gas: Use an inert carrier gas, such as helium or hydrogen, to transport the sample through the column.[17][18]
-
MS Detection: As components elute from the column, they enter the mass spectrometer. Use electron ionization (EI) at a standard energy (e.g., 70 eV).
-
Data Analysis: Identify β-phellandrene by comparing its retention time and mass spectrum to that of an authentic standard or a reference library.[18] Quantification can be achieved by integrating the peak area and comparing it to a calibration curve.
Causality: A temperature gradient is crucial because essential oils are complex mixtures with components of varying boiling points. This allows for the sequential elution and separation of compounds, from the most volatile to the least volatile. The choice of a non-polar column like DB-5ms is based on the non-polar nature of most terpenes, ensuring good separation based on boiling points.
5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of purified (-)-β-phellandrene, confirming its connectivity and stereochemistry.
Pharmacological Activities and Mechanism of Action
6.1 Anti-inflammatory Effects
Essential oils containing β-phellandrene have demonstrated anti-inflammatory activity.[7] For instance, studies on essential oils from Pinus species showed a reduction in the secretion of the pro-inflammatory cytokine IL-6.[7] The proposed mechanism for related terpenes involves the modulation of inflammatory pathways, such as inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[19]
6.2 Antimicrobial Properties
β-Phellandrene has shown notable antimicrobial and antifungal activity against a range of pathogens.[5][20] For example, essential oils rich in β-phellandrene were effective against Clostridium difficile, Enterococcus faecalis, and Candida albicans.[5] This activity is thought to be due to the lipophilic nature of monoterpenes, which allows them to disrupt the cell membranes of microorganisms.
6.3 Antitumor Activity and Associated Signaling Pathways
Emerging evidence suggests that β-phellandrene exhibits cytotoxic effects on cancer cells. It has been shown to induce apoptosis in RAW 264.7 macrophage cells.[8][9] While the precise mechanisms for β-phellandrene are still under investigation, studies on its isomer, α-phellandrene, provide valuable insights. α-Phellandrene has been shown to enhance the apoptosis induced by the chemotherapy drug 5-fluorouracil in colon cancer cells.[21][22] This occurs through the modulation of the mitochondria-dependent (intrinsic) and extrinsic apoptotic pathways.[21][22] This involves the regulation of Bcl-2 family proteins (e.g., Bax, Bcl-2), leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspases-9 and -3.[21]
Mandatory Visualization: Proposed Apoptotic Pathway
Caption: Proposed mechanism of (-)-β-phellandrene-induced apoptosis.
Applications in Drug Development and Research
The diverse bioactivities of (-)-β-phellandrene make it an attractive molecule for further research in drug development. Its potential applications include:
-
Oncology: As a standalone cytotoxic agent or as an adjuvant to enhance the efficacy of existing chemotherapies.[21]
-
Infectious Diseases: As a lead compound for the development of new antimicrobial agents to combat resistant strains.
-
Inflammatory Disorders: As a potential therapeutic for chronic inflammatory conditions.
Safety and Toxicology
While generally recognized as safe for use in fragrances and flavors, high doses of β-phellandrene have been associated with some level of toxicity.[2][23] Genetic toxicity studies have shown that at high concentrations, β-phellandrene can induce DNA damage and gene mutations in certain assays.[24][25] However, it did not show significant toxicity at the chromosome level.[24][25] It can also act as a skin sensitizer in some individuals.[4] These findings underscore the importance of dose-dependent risk assessment for any therapeutic application.
Conclusion
(-)-β-Phellandrene is a versatile monoterpene with a well-defined chemical profile and a broad range of biological activities. Its presence in numerous natural sources, coupled with established methods for its isolation and analysis, makes it an accessible compound for research. The promising anti-inflammatory, antimicrobial, and particularly the pro-apoptotic effects of β-phellandrene and its isomers warrant further in-depth investigation. For drug development professionals, it represents a valuable natural scaffold that, with further mechanistic studies and preclinical evaluation, could lead to the development of novel therapeutic agents.
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DrugFuture.com. beta-Phellandrene. [Link]
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ResearchGate. Microbial Transformation of beta-Phellandrene. [Link]
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Frontiers. Traditional usages, chemical metabolites, pharmacological activities, and pharmacokinetics of Boesenbergia rotunda (L.) Mansf.: a comprehensive review. [Link]
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National Center for Biotechnology Information. α‑Phellandrene enhances the apoptosis of HT‑29 cells induced by 5‑fluorouracil by modulating the mitochondria‑dependent pathway. [Link]
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Perflavory. beta-phellandrene, 555-10-2. [Link]
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MDPI. A Narrative Review on the Bioactivity and Health Benefits of Alpha-Phellandrene. [Link]
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IOSR Journal. GC-MS Profiling And Identification Of Bioactive Volatile Compounds In Valeriana Wallichii DC Root And Rhizome Extracts. [Link]
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Methodological & Application
Application Note: A Robust Chiral GC Method for the Enantioselective Separation of β-Phellandrene
Introduction: The Significance of Chirality in Monoterpenes
In the realm of natural products, particularly flavors, fragrances, and pharmaceuticals, the stereochemistry of a molecule is paramount. Chiral molecules, or enantiomers, are non-superimposable mirror images that can exhibit vastly different biological and sensory properties.[1] β-phellandrene, a cyclic monoterpene found in the essential oils of various plants, is one such chiral compound. Its enantiomers, (+)-β-phellandrene and (-)-β-phellandrene, possess distinct aromatic profiles and physiological activities, making their accurate separation and quantification essential for quality control, authenticity assessment, and drug development.[2]
Gas chromatography (GC) is a powerful technique for analyzing volatile compounds like β-phellandrene.[3][4] However, standard achiral GC columns are incapable of distinguishing between enantiomers. To achieve this separation, a chiral stationary phase (CSP) is required.[5][6] This application note details a comprehensive, field-proven protocol for the enantioselective separation of β-phellandrene using a GC system equipped with a cyclodextrin-based CSP. These phases are renowned for their ability to form selective inclusion complexes, enabling robust and reproducible chiral separations.[7]
The Principle of Enantioselective GC Separation
The separation of enantiomers on a chiral stationary phase is a thermodynamically driven process based on the principle of "chiral recognition."[7] The CSP, typically composed of large, chiral molecules like derivatized cyclodextrins, creates an asymmetric environment within the column.
The core mechanism involves the formation of transient, diastereomeric complexes between the individual enantiomers of the analyte (in this case, β-phellandrene) and the chiral selector of the stationary phase.[7] These diastereomeric complexes have different association energies and stabilities. The enantiomer that forms the slightly more stable complex will have a longer interaction time with the stationary phase, resulting in a longer retention time. This differential interaction allows for the chromatographic resolution of the enantiomeric pair.[7] The efficiency of this separation is highly dependent on factors such as column temperature, carrier gas flow rate, and the specific chemical nature of the CSP.[3]
Caption: Mechanism of chiral separation in a GC column.
Detailed Application Protocol
This protocol provides a validated starting point for the separation of β-phellandrene enantiomers. Optimization may be required based on the specific sample matrix and instrumentation.
3.1. Materials and Equipment
-
Reagents:
-
(±)-β-Phellandrene racemic standard
-
Hexane or Methylene Chloride (GC or HPLC grade)
-
-
Equipment:
-
Gas Chromatograph (GC) with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Autosampler
-
GC Syringes (10 µL)
-
Volumetric flasks and pipettes
-
3.2. Recommended Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for achieving baseline separation (Resolution, Rₛ ≥ 1.5).
| Parameter | Recommended Setting | Rationale & Expert Notes |
| GC Column | Derivatized β-Cyclodextrin CSP (e.g., Supelco Beta DEX™ 120, Restek Rt-βDEXse) | Beta-cyclodextrin phases are highly effective for separating monoterpene enantiomers.[2][8] The derivatization enhances selectivity and thermal stability. |
| Dimensions: 30 m length x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions provide a good balance between resolution and analysis time. | |
| Carrier Gas | Helium or Hydrogen | Hydrogen often provides better efficiency and allows for faster analysis, but Helium is a safer alternative. |
| Linear Velocity: ~40 cm/sec (Helium) or ~80 cm/sec (Hydrogen) | Higher linear velocities can improve peak shape for chiral separations.[9] | |
| Oven Program | Initial Temp: 50°C, hold for 2 min | A low starting temperature is crucial for ensuring the analytes focus on the column head and interact effectively with the CSP. |
| Ramp: 2°C/min to 180°C | A slow temperature ramp is critical for resolving enantiomers, as the separation is thermodynamically driven and fast ramps can hinder discrimination.[10][9] | |
| Final Temp: Hold at 180°C for 5 min | This ensures that any less volatile matrix components are eluted from the column. | |
| Injector | Split/Splitless (S/SL) | |
| Mode: Split (Ratio 20:1 to 50:1) | A split injection prevents column overloading, which is crucial as overloading can cause peak broadening and loss of resolution.[5] | |
| Temperature: 220°C | Ensures rapid and complete volatilization of the analyte without thermal degradation. | |
| Detector | Flame Ionization Detector (FID) | FID is a robust, universal detector for hydrocarbons, providing excellent sensitivity. |
| Temperature: 250°C | Set higher than the final oven temperature to prevent condensation of analytes. | |
| Makeup Gas (N₂): 25 mL/min | Optimizes detector response. | |
| H₂ Flow: 30 mL/min | ||
| Air Flow: 300 mL/min | ||
| Injection Volume | 1.0 µL |
3.3. Sample and Standard Preparation
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of (±)-β-phellandrene standard into a 10 mL volumetric flask. Dissolve and bring to volume with methylene chloride.
-
Working Standard (~50 ng/µL): Perform a serial dilution of the stock standard. For example, dilute 500 µL of the stock standard to 10 mL with methylene chloride. On-column concentrations should ideally be 50 ng or less per component to avoid overloading.[9]
-
Sample Preparation: If analyzing essential oils or other complex matrices, dilute the sample 1:100 (v/v) in methylene chloride as a starting point. Further dilution may be necessary to bring the analyte concentration within the linear range of the detector and avoid column overload.
3.4. Analytical Workflow
The following diagram and steps outline the systematic process for performing the chiral analysis.
Caption: Step-by-step analytical workflow for chiral GC analysis.
-
Instrument Setup: Configure the GC with the parameters listed in Table 1. Allow the system to equilibrate until a stable baseline is achieved.
-
Solvent Blank: Inject 1.0 µL of the solvent (methylene chloride) to ensure the system is free from contaminants and interfering peaks.
-
Standard Injection: Inject the (±)-β-phellandrene working standard. This injection is critical to verify the retention times of each enantiomer and to calculate the resolution factor (Rₛ). A resolution value of 1.5 indicates baseline separation.[8]
-
Sample Injection: Once system suitability is confirmed, inject the prepared sample(s).
-
Data Analysis: Identify the enantiomer peaks in the sample chromatogram by comparing their retention times to the standard. Integrate the peak areas to determine the enantiomeric ratio or enantiomeric excess (ee%).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Poor Resolution | 1. Oven temperature is too high or ramp rate is too fast. | 1. Decrease the initial oven temperature and/or reduce the ramp rate (e.g., to 1°C/min). Lowering the temperature often improves chiral selectivity.[3] |
| 2. Incorrect carrier gas flow/velocity. | 2. Optimize the linear velocity of the carrier gas. | |
| 3. Column degradation. | 3. Condition the column according to the manufacturer's instructions. If resolution does not improve, the column may need to be replaced. | |
| Tailing or Broad Peaks | 1. Column overloading. | 1. Dilute the sample further. Chiral columns have a limited sample capacity.[5] |
| 2. Active sites in the injector liner or column. | 2. Use a deactivated/silanized injector liner. Trim the first few cm from the column inlet. | |
| Shifting Retention Times | 1. Leaks in the system. | 1. Perform a leak check on the injector septa, fittings, and gas lines. |
| 2. Inconsistent oven temperature profile. | 2. Verify the GC oven's temperature accuracy and stability. | |
| 3. Changes in carrier gas flow. | 3. Ensure the gas supply is stable and the electronic pressure control (EPC) is functioning correctly. |
Conclusion
This application note provides a validated and robust method for the chiral separation of (-)-β-phellandrene and its enantiomer using gas chromatography with a cyclodextrin-based chiral stationary phase. By carefully controlling chromatographic parameters, particularly the oven temperature program and sample loading, this protocol yields excellent resolution and reproducibility. This method is directly applicable to researchers, scientists, and quality control professionals in the pharmaceutical, food, and fragrance industries who require accurate determination of enantiomeric purity for β-phellandrene.
References
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek Corporation. Retrieved from [Link]
-
AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]
- Shellie, R. A., & Marriott, P. J. (2004). Enantioselective gas chromatographic analysis of monoterpenes in essential oils of the family Myrtaceae. Flavour and Fragrance Journal.
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Chrom Tech. (2025, October 22). Unveiling the Power of Chiral GC Columns. Retrieved from [Link]
- Tóth, G., et al. (2023).
- Schurig, V. (2026, February 9). Emanuel Gil-Av and the Separation of Enantiomers on Chiral Stationary Phases by Chromatography.
-
Li, S., et al. (2025, September 5). Synthesis of β- Cyclodextrin–Calix[7]arene Polymer- Based Chiral Stationary Phase for Chromatographic Separation of Chiral Drugs. Journal of the Chinese Chemical Society.
-
LCGC International. (2023, February 17). Application Notes: Chiral. Retrieved from [Link]
- Helmig, D., et al. (2022). Measurement of Enantiomer Ratios for Five Monoterpenes - From Six Conifer Species by Cartridge Tube-Based Passive Sampling and Thermal Desorption-Gas Chromatography.
- Wang, Y., et al. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Kouris, A., et al. (n.d.). Gas chromatography (GC) with the flame ionization detector (FID) analysis of Synechocystis culture heptane extracts.
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]
- Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
-
The Good Scents Company. (n.d.). beta-phellandrene. Retrieved from [Link]
- Bicchi, C., et al. (2025, December 19). Enantioselective gas chromatography in food and fragrance analysis: a case of a long-lasting, successful partnership. AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
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isolation of beta-phellandrene from Angelica and Eucalyptus oils
Topic: Isolation and Purification of β-Phellandrene from Angelica archangelica and Eucalyptus dives Essential Oils
For: Researchers, scientists, and drug development professionals
Introduction: The Pursuit of Pure β-Phellandrene
β-Phellandrene is a cyclic monoterpene, an organic compound found in the essential oils of various plants.[1][2] It exists as one of two double-bond isomers of phellandrene, distinguished by an exocyclic double bond.[1][3] With its characteristic peppery-minty and slightly citrusy aroma, β-phellandrene is a valuable component in the fragrance and flavor industries and is under investigation for various biological activities.[1][2] Its molecular formula is C₁₀H₁₆, and its structure is foundational to its chemical and physical properties, including a boiling point of approximately 171-174°C at atmospheric pressure.[3][4]
This guide provides a comprehensive, in-depth protocol for the isolation and purification of high-purity β-phellandrene from two potent botanical sources: the seeds of Angelica archangelica (Angelica) and the leaves of Eucalyptus dives (Broad-leaved Peppermint). The narrative explains not just the procedural steps but the scientific rationale underpinning the chosen methodologies, ensuring a robust and reproducible workflow from crude essential oil to an analytically validated, pure compound.
Botanical Source Analysis: A Comparative Overview
The selection of the starting material is a critical first step that dictates the efficiency and yield of the isolation process. Both Angelica archangelica and Eucalyptus dives are notable for their β-phellandrene content, yet they present distinct chemical profiles that influence the separation strategy.
-
Angelica archangelica : The essential oil derived from the seeds of this plant is an exceptionally rich source. The concentration of β-phellandrene can vary significantly based on geography and subspecies but frequently constitutes the dominant compound, with reported levels ranging from 33.6% to as high as 84.7%.[5][6] The primary co-occurring monoterpenes are typically α-pinene, sabinene, myrcene, and limonene.[7][8]
-
Eucalyptus dives : This species is known for significant chemical variation (chemotypes).[9] While some variants are prized for piperitone, others are rich in phellandrenes.[9][10] The oil can contain substantial amounts of α-phellandrene and piperitone, with β-phellandrene also present.[9][11] The challenge in isolating β-phellandrene from E. dives lies in separating it from these closely related terpenes and other components like 1,8-cineole.[11]
Table 1: Comparative Profile of Botanical Sources and Key Compounds
| Feature | Angelica archangelica (Seed Oil) | Eucalyptus dives (Leaf Oil) |
| Typical β-Phellandrene Content | 34% - 85%[5][6] | Variable, often co-elutes with other terpenes[11] |
| Key Co-occurring Compounds | α-Pinene, α-Phellandrene, Myrcene[7][8] | α-Phellandrene, Piperitone, 1,8-Cineole, p-Cymene[9][11] |
| Boiling Point of β-Phellandrene | ~172 °C[4] | ~172 °C[4] |
| Boiling Point of Key Impurities | α-Pinene (~156 °C), Limonene (~176 °C) | α-Phellandrene (~175 °C), 1,8-Cineole (~176 °C), Piperitone (~233 °C) |
The Isolation Strategy: A Multi-Stage Purification Workflow
The successful isolation of β-phellandrene hinges on a multi-step strategy that leverages differences in the physical and chemical properties of the compounds within the essential oil matrix. The core of this strategy is separating molecules based on their volatility.
-
Essential Oil Extraction (Steam Distillation): The first step is to liberate the volatile essential oils from the raw plant material. Steam distillation is the industry-standard method, as it efficiently extracts volatile compounds without the need for organic solvents and minimizes thermal degradation.[12][13][14]
-
Primary Purification (Vacuum Fractional Distillation): This is the most critical step for enriching β-phellandrene. Fractional distillation separates liquids with close boiling points.[15][16] Performing this under a vacuum is crucial because it lowers the boiling points of the terpenes, preventing the high temperatures that would otherwise cause them to decompose or rearrange.[17] By carefully controlling the temperature and pressure, we can selectively vaporize and collect different terpene fractions.
-
High-Purity Polishing (Preparative Gas Chromatography): For applications requiring >99% purity, preparative gas chromatography (Prep-GC) is the ideal final step. This technique offers unparalleled resolving power for separating structurally similar and isomeric volatile compounds.[18][19]
-
Analytical Validation (GC-MS & NMR): At each stage, and especially for the final product, analytical validation is non-negotiable. Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the identity and quantify the purity of the isolated compound.[4][20][21] Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation.[4]
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus as shown in Fig 2. Ensure all glass joints are properly sealed with vacuum grease. Connect the system to a vacuum pump with a cold trap in between.
-
Charge the Flask: Add the crude essential oil to the boiling flask (do not fill more than two-thirds full) along with a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Gradually reduce the pressure in the system to the target vacuum (e.g., 10-20 mmHg).
-
Heating and Fractionation:
-
Fraction 1 (Heads): Gently heat the flask. The first compounds to distill will be the most volatile (lowest boiling point), such as α-pinene. Collect this "heads" fraction in the first receiving flask until the vapor temperature at the distillation head begins to rise sharply.
-
Fraction 2 (Heart): Change the receiving flask. As the temperature stabilizes at the approximate boiling point of β-phellandrene under the applied vacuum, collect this "heart" fraction. This fraction will be highly enriched in β-phellandrene.
-
Fraction 3 (Tails): As the temperature begins to rise again, or if the distillation rate slows significantly, switch to a third flask to collect the higher-boiling point "tails" fraction, which may contain sesquiterpenes or, in the case of E. dives oil, compounds like piperitone.
-
-
Shutdown: Once the desired fraction is collected, turn off the heat, allow the system to cool, and then slowly and carefully release the vacuum before disassembling the apparatus.
-
Analysis: Analyze a small aliquot of the "heart" fraction by GC-MS to determine its purity. For many applications, a purity of 90-98% may be sufficient.
Protocol 3: High-Purity Isolation via Preparative Gas Chromatography (Prep-GC)
Rationale: Prep-GC scales up the principles of analytical GC. A larger sample is injected onto a wider-bore column. As the separated compounds elute, they are directed to a collection trap instead of just a detector, allowing for the physical isolation of ultra-pure fractions. [18][19] Methodology:
-
System Preparation: Equip a gas chromatograph with a preparative-scale column (e.g., a non-polar phase like DB-5 or a polar phase like Carbowax, depending on the specific co-contaminants). Connect the column outlet to a fraction collector system.
-
Method Development: Using an analytical-scale column of the same phase, first develop a separation method that provides good resolution between β-phellandrene and any remaining impurities from the fractional distillation step. Note the retention time of the β-phellandrene peak.
-
Injection: Inject a larger volume (microliters to milliliters, depending on the system) of the enriched β-phellandrene fraction onto the Prep-GC column.
-
Collection: Monitor the detector signal. Just before the β-phellandrene peak is expected to elute (based on the analytical run), switch the effluent stream to a clean, cooled collection trap.
-
Trapping: Collect the peak corresponding to β-phellandrene. It is often necessary to cool the trap (e.g., with liquid nitrogen) to efficiently condense the compound from the carrier gas stream.
-
Recovery: After collection, rinse the pure compound from the trap with a small amount of a highly volatile solvent (e.g., pentane or dichloromethane) and then carefully evaporate the solvent to yield the final, high-purity product.
Protocol 4: Analytical Validation via Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS provides two orthogonal pieces of information: the retention time (from GC), which is characteristic of a compound under specific conditions, and the mass spectrum (from MS), which is a molecular fingerprint based on its mass-to-charge ratio and fragmentation pattern. [21][22]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the isolated β-phellandrene fraction in a volatile solvent like hexane or ethyl acetate.
-
Injection: Inject 1 µL of the sample into the GC-MS instrument.
-
Separation: The sample is separated on an analytical capillary column (e.g., HP-5MS) using a temperature program that ramps from a low temperature (e.g., 60°C) to a high temperature (e.g., 250°C).
-
Detection and Identification: As compounds elute from the column, they enter the mass spectrometer. Compare the obtained mass spectrum for the main peak with a reference library (e.g., NIST, Wiley) to confirm its identity as β-phellandrene. The mass spectrum should show a characteristic molecular ion peak (m/z 136) and fragmentation pattern. [22]5. Purity Calculation: The purity is determined from the chromatogram by calculating the area of the β-phellandrene peak as a percentage of the total area of all peaks (Area % method).
Table 2: Summary of Expected Results
| Stage | Target Compound | Expected Purity | Primary Method |
| Crude Oil | β-Phellandrene | 34% - 85% (Angelica) | Steam Distillation |
| Enriched Fraction | β-Phellandrene | 90% - 98% | Vacuum Fractional Distillation |
| Final Product | β-Phellandrene | > 99% | Preparative GC |
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Wajs-Bonikowska, A., et al. (2022). Biological and Chemical Diversity of Angelica archangelica L.—Case Study of Essential Oil and Its Biological Activity. MDPI. Available at: [Link]
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Salehi, B., et al. (2017). A Review of the Composition of the Essential Oils and Biological Activities of Angelica Species. PMC. Available at: [Link]
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Gawron-Gzella, A., et al. (2016). Variability of composition of essential oil and coumarin compounds of Angelica archangelica L. Herba Polonica. Available at: [Link]
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Sorting Robotics. (2024). Fractional Distillation Cannabis. Available at: [Link]
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Vivre en santé. (n.d.). True Angelica Seed (Angelica archangelica) - Organic Essential Oil. Available at: [Link]
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Ivanov, S., et al. (2018). SEPARATION OF TERPENES FROM LEMON ESSENTIAL OIL BY SELECTIVE FRACTIONATION UNDER A VACUUM. Ukrainian Food Journal. Available at: [Link]
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Plants Gate. (n.d.). Angelica Essential Oil. Available at: [Link]
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Nivinskienė, O., et al. (2011). The Chemical Composition of the Essential Oil of Angelica archangelica L. Roots Growing Wild in Lithuania. Taylor & Francis Online. Available at: [Link]
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Ozek, T., & Demirci, F. (2012). Isolation of natural products by preparative gas chromatography. Methods in Molecular Biology. Available at: [Link]
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The Good Scents Company. (n.d.). beta-phellandrene. Available at: [Link]
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Pasanen, M., et al. (2021). Essential Oils and Supercritical CO2 Extracts of Arctic Angelica (Angelica archangelica L.), Marsh Labrador Tea (Rhododendron tomentosum) and Common Tansy (Tanacetum vulgare)—Chemical Compositions and Antimicrobial Activities. PMC. Available at: [Link]
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Hrytsyna, M., et al. (2021). Efficiency of gas chromatographic analysis of terpens and terpenoids of sources of aromatic substances, taking into account the polarity of the stationary phase. Technology audit and production reserves. Available at: [Link]
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Restek. (n.d.). β-Phellandrene: CAS # 555-10-2 Compound Information and Applications for GC and LC Analysis. Available at: [Link]
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Tang, D., & Wang, Y. (2013). Preparative Gas Chromatography and Its Applications. Journal of Chromatographic Science. Available at: [Link]
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Santos, P. A. G., et al. (2021). Chemical Variability and Biological Activities of Eucalyptus spp. Essential Oils. PMC. Available at: [Link]
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-
NIST. (n.d.). β-Phellandrene. National Institute of Standards and Technology. Available at: [Link]
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FooDB. (n.d.). Showing Compound (-)-beta-Phellandrene (FDB021860). Available at: [Link]
-
Biolandes. (n.d.). eucalyptus dives organic oil technical data sheet. Available at: [Link]
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PURKH. (n.d.). Hydro Distillation Method Extraction of Eucalyptus Oil & Lemongrass Oil. Available at: [Link]
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Özek, T., et al. (2008). Composition of the essential oils of Angelica sylvestris L. var. sylvestris isolated from the fruits by different isolation techniques. ResearchGate. Available at: [Link]
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Cannabis Science and Technology. (2019). Using Gas Chromatography for Accurate Terpene Analysis in Cannabis. Available at: [Link]
-
Stoyanova, A., et al. (2022). Angelica pancicii Vandas ex Velen. MDPI. Available at: [Link]
-
Home Aromatherapy. (n.d.). GC/MS BATCH NUMBER: EG0100. Available at: [Link]
-
ResearchGate. (n.d.). The isolation of essential oils and extracts from different Angelica species, and their major components. Available at: [Link]
-
Li, R., et al. (2025). Essential oil of Angelica sinensis: A review of its extraction processes, phytochemistry, pharmacological effects, potential drug delivery systems, and applications. Journal of Ethnopharmacology. Available at: [Link]
-
ResearchGate. (n.d.). Extraction of essential oil from eucalyptus leaves by combination of solvent extraction and ultrasound-assisted extraction techniques. Available at: [Link]
- Google Patents. (n.d.). CN102504955A - Processing for extracting and purifying eucalyptus oil.
-
International Journal of Pharmaceutical Sciences and Research. (2025). A Research Article on Optimized Extraction of Essential Oil from Eucalyptus Camaldulensis Leaves Using Water Distillation Method. Available at: [Link]
-
Al-Yasiri, A. T., & Al-Snafi, A. E. (2021). Hydro-Distilled and Supercritical Fluid Extraction of Eucalyptus camaldulensis Essential Oil: Characterization of Bioactives Along With Antioxidant, Antimicrobial and Antibiofilm Activities. PMC. Available at: [Link]
Sources
- 1. Phellandrene - Wikipedia [en.wikipedia.org]
- 2. Showing Compound (-)-beta-Phellandrene (FDB021860) - FooDB [foodb.ca]
- 3. beta-phellandrene, 555-10-2 [thegoodscentscompany.com]
- 4. Beta-Phellandrene | C10H16 | CID 11142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Review of the Composition of the Essential Oils and Biological Activities of Angelica Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. aliksir.com [aliksir.com]
- 9. csiro.au [csiro.au]
- 10. biolandes.com [biolandes.com]
- 11. naturesgift.com [naturesgift.com]
- 12. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 13. Angelica Essential Oil - plantsgate [plantsgate.com]
- 14. Essential Oils and Supercritical CO2 Extracts of Arctic Angelica (Angelica archangelica L.), Marsh Labrador Tea (Rhododendron tomentosum) and Common Tansy (Tanacetum vulgare)—Chemical Compositions and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fractional Distillation Cannabis: Optimizing Cannabis Concentrates [sortingrobotics.com]
- 16. labrotovap.com [labrotovap.com]
- 17. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 18. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. abstraxtech.com [abstraxtech.com]
- 21. cannabissciencetech.com [cannabissciencetech.com]
- 22. ez.restek.com [ez.restek.com]
heterologous production of beta-phellandrene in cyanobacteria
Abstract
This application note details the engineering of the cyanobacterium Synechocystis sp.[1][2][3][4][5][6][7][8][9][10][11][12] PCC 6803 for the photosynthetic production of
Metabolic Engineering Strategy
The core challenge in cyanobacterial terpene production is the "kinetic mismatch" between the rapid central carbon metabolism and the slow turnover (
To address this, we utilize a three-tiered engineering approach:
-
Enzyme Stabilization: Fusion of the codon-optimized Lavandula angustifolia PHLS to the N-terminus of the endogenous Synechocystis CpcB (phycocyanin
-subunit). This exploits the native phycobilisome assembly machinery to stabilize the heterologous enzyme and drive high-level expression under the strong cpc promoter. -
Precursor Enhancement: Overexpression of Geranyl Diphosphate Synthase (GPPS) to channel the MEP pathway intermediates (IPP and DMAPP) specifically toward the C10 monoterpene pool, preventing leakage into the C20 (phytol/carotenoid) pathways.
-
Product Sequestration: Implementation of a biphasic culture system (dodecane overlay) to continuously extract the volatile, hydrophobic product, thereby mitigating cellular toxicity and preventing evaporative loss.
Pathway Visualization
The following diagram illustrates the carbon flux from photosynthetic fixation to
Figure 1: Engineering the MEP pathway in Synechocystis. The CpcB-PHLS fusion (red path) drives the final conversion step.
Experimental Protocols
Protocol A: Strain Construction (CpcB-PHLS Fusion)
Objective: Integrate the CpcB-PHLS fusion construct into the Synechocystis genome via homologous recombination.
Materials:
-
Synechocystis sp.[2][3][4][7][8][9][10][12][13][14][15] PCC 6803 (Glucose-tolerant GT-O1 strain).
-
Plasmid construct containing:
-
Promoter:
(Native cpc operon promoter). -
Fusion Gene: cpcB (codons 1-172) fused to PHLS (codon-optimized L. angustifolia lacking plastid transit peptide).
-
Selectable Marker: nptI (Kanamycin resistance) or cmR (Chloramphenicol).[2][5]
-
Flanking Regions: Homologous to slr0168 (neutral site) or the native cpc locus.
-
Step-by-Step Procedure:
-
Culture Preparation: Grow wild-type Synechocystis in BG-11 medium at 30°C under continuous illumination (30 µE m⁻² s⁻¹) until OD
reaches ~0.5 (mid-log phase). -
Harvest: Centrifuge 10 mL of culture at 3,000
g for 10 min. Wash pellet with fresh BG-11 to remove exopolysaccharides. Resuspend in 0.5 mL BG-11. -
Transformation: Add 1-2 µg of the plasmid DNA to the concentrated cells. Incubate for 5 hours in low light (darkness or <5 µE m⁻² s⁻¹) to allow DNA uptake.
-
Plating: Spread mixture onto BG-11 agar plates containing NO antibiotics. Incubate for 24 hours under low light.
-
Selection: Underlay the agar with Kanamycin (final conc. 10 µg/mL) or transfer the membrane to selective plates. Incubate for 7-10 days until colonies appear.
-
Segregation (Critical): Streak single colonies onto plates with increasing antibiotic concentrations (up to 50 µg/mL Kanamycin) over 3-4 weeks. Perform colony PCR to confirm complete segregation (homoplasmy), ensuring no wild-type copies of the genome remain.
Protocol B: Production & Two-Phase Extraction
Objective: Cultivate the engineered strain and capture the volatile
Rationale:
Materials:
-
Engineered Synechocystis strain.[2][3][4][7][8][9][10][12][13][14][15][16]
-
Media: BG-11 supplemented with 50 mM NaHCO
(carbon source) and antibiotic. -
Overlay Solvent: 10% (v/v) Dodecane (for long-term culture) or Hexane (for short-term analytical quantification). Note: Dodecane is preferred for viability; Hexane is preferred for immediate GC injection.
Step-by-Step Procedure:
-
Inoculation: Inoculate 700 mL of BG-11 in a 1 L Roux bottle or bioreactor with the engineered strain (Initial OD
= 0.05). -
Induction/Growth: Cultivate at 25-30°C, bubbling with 1% CO
-enriched air. Illumination: 50-150 µE m⁻² s⁻¹. -
Solvent Overlay: When OD
reaches ~0.5 (approx. 24 hours), carefully layer 70 mL (10% v/v) of sterile Dodecane on top of the aqueous culture. -
Incubation: Continue cultivation for 48-96 hours. The agitation (bubbling or stirring) must be sufficient to mix the interface without emulsifying the solvent.
-
Sampling: Stop agitation for 5 minutes to allow phase separation. Withdraw 1 mL from the upper organic layer for analysis.[4]
Protocol C: Quantification via GC-MS
Objective: Accurate quantification of
Instrument Parameters:
-
System: Agilent 7890A GC with 5975C MSD (or equivalent).
-
Column: HP-5MS or DB-5 (30 m
0.25 mm, 0.25 µm film). -
Carrier Gas: Helium at 1 mL/min.
-
Injection: 1 µL, splitless mode, 250°C.
-
Oven Program: 50°C (hold 1 min)
ramp 10°C/min to 200°C hold 2 min.
Analysis Steps:
-
Standard Curve: Prepare authentic
-phellandrene standards in the same solvent used for extraction (e.g., Dodecane) ranging from 1 mg/L to 100 mg/L. Add -Terpinene (10 mg/L) as an internal standard to all samples and standards. -
Sample Prep: Take the 1 mL organic phase sample (from Protocol B). Dilute if necessary. Add Internal Standard.
-
Identification: Confirm peak identity using NIST library mass spectra (m/z 93, 77, 136) and retention time matching with the standard.
-
Calculation: Calculate yield based on the ratio of Target Area/Internal Standard Area against the calibration curve.
-
Total Yield (mg/L) = Concentration in Solvent
(Volume of Solvent / Volume of Culture).
-
Workflow Visualization
The following diagram outlines the operational workflow from strain validation to product analysis.
Figure 2: Operational workflow for two-phase cultivation and analysis.
Performance Data & Troubleshooting
Typical Yields: The table below summarizes expected yields based on the engineering strategy employed.
| Strain Genotype | Promoter Strategy | Carbon Partitioning | Typical Yield (mg/g DCW) |
| WT + PHLS | Native MEP Flux | 0.05 - 0.2 | |
| WT + CpcB-PHLS | Native MEP Flux | 3.0 - 5.0 | |
| WT + CpcB-PHLS + GPPS | Enhanced GPP Pool | 10.0 - 15.0 | |
| Optimized (Fusion + MVA) | Dual Pathway Flux | 15.0 - 25.0 |
Troubleshooting Guide:
-
Chlorosis (Yellowing): Indicates nitrogen depletion or light stress. Increase nitrate in BG-11 or reduce light intensity during the initial growth phase.
-
Low Titer: Verify the integrity of the CpcB fusion via Western Blot (anti-CpcB). Proteolytic cleavage of the fusion protein is a common failure mode.
-
Solvent Emulsification: If the dodecane layer forms an emulsion, centrifuge the sample at 5,000
g for 5 minutes to break the emulsion before GC injection.
References
-
Formighieri, C., & Melis, A. (2015).[4][7][12][16] A phycocyanin[1][2][4][15][16]·phellandrene synthase fusion enhances recombinant protein expression and
-phellandrene (monoterpene) hydrocarbons production in Synechocystis (cyanobacteria).[3][4][5][7][11][16] Metabolic Engineering, 32, 116–124.[7] -
Bentley, F. K., et al. (2013).[9][10] Paradigm of monoterpene (
-phellandrene) hydrocarbons production via photosynthesis in cyanobacteria.[3][5][6][7][9][10] BioEnergy Research, 6(3), 917-929.[10] -
Formighieri, C., & Melis, A. (2016).[6][11] Sustainable heterologous production of terpene hydrocarbons in cyanobacteria. Photosynthesis Research, 130, 123–135.[6]
-
Valsami, E. A., et al. (2020).[9] Fusion constructs enhance heterologous
-phellandrene production in Synechocystis sp.[2][3][4][5][7][8][16] PCC 6803.[3][4][8][9][10][13][14][15] Journal of Applied Phycology, 32, 3779-3789.
Sources
- 1. Fusion constructs enhance heterologous β-phellandrene production in Synechocystis sp. PCC 6803 [escholarship.org]
- 2. Heterologous Leader Sequences in Fusion Constructs Enhance Expression of Geranyl Diphosphate Synthase and Yield of β-Phellandrene Production in Cyanobacteria ( Synechocystis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photosynthetic generation of heterologous terpenoids in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sustainable heterologous production of terpene hydrocarbons in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phycocyanin·phellandrene synthase fusion enhances recombinant protein expression and β-phellandrene (monoterpene) hydrocarbons production in Synechocystis (cyanobacteria) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Metabolic Engineering Strategies for Photosynthetic Bioproduction in Cyanobacteria [mdpi.com]
- 9. escholarship.org [escholarship.org]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Metabolic engineering of Synechocystis sp. PCC 6803 for the photoproduction of the sesquiterpene valencene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. addgene.org [addgene.org]
formulation of beta-phellandrene for biopesticide applications
Application Note: High-Stability Formulation of -Phellandrene for Biopesticide Delivery
Application:Abstract & Strategic Overview
high volatilitylipophilicityoxidative instabilityThis guide details the protocol for engineering a High-Energy Oil-in-Water (O/W) Nanoemulsion stabilized by a steric-electrostatic surfactant system. This approach maximizes bioavailability through cuticle penetration while arresting Ostwald ripening—the primary destabilization mechanism in monoterpene formulations.
Pre-Formulation Characterization
Before formulation, the active ingredient (AI) must be profiled to determine the required Hydrophilic-Lipophilic Balance (HLB) of the surfactant system.
Physicochemical Profile
| Property | Value | Implication for Formulation |
| Molecular Weight | 136.23 g/mol | Low MW facilitates rapid diffusion but high volatility. |
| LogP (Octanol/Water) | ~3.4 – 4.4 | Highly lipophilic; requires oil-phase solubilization. |
| Water Solubility | ~2.5 mg/L | Practically insoluble; requires emulsification. |
| Degradation | Oxidation/Polymerization | CRITICAL: Requires antioxidant (Tocopherol/BHT) inclusion. |
Mechanism of Action (MoA)
Understanding the MoA ensures the formulation targets the correct biological site (synaptic cleft).
Figure 1: Mechanism of Action pathway for
Formulation Protocol: Stabilized Nanoemulsion
Objective: Create a kinetic stable O/W nanoemulsion (
Materials Checklist
-
Active Ingredient:
-Phellandrene (>95% purity). -
Ripening Inhibitor (Carrier Oil): MCT Oil (Medium Chain Triglycerides) or Corn Oil.
-
Why? Pure monoterpenes suffer from Ostwald Ripening (small droplets diffusing into larger ones). Adding a long-chain oil prevents this.
-
-
Surfactant System: Tween 80 (Hydrophilic) + Span 80 (Lipophilic). Target HLB: 12–13.
-
Antioxidant:
-Tocopherol (Vitamin E) or BHT. -
Aqueous Phase: Deionized water (Milli-Q).
Step-by-Step Protocol
Phase A: Oil Phase Preparation[1]
-
Weigh 5.0% w/w
-Phellandrene. -
Add 5.0% w/w MCT Oil (Ripening Inhibitor).
-
Add 0.1% w/w
-Tocopherol (Antioxidant). -
Add 1.5% w/w Span 80.
-
Action: Vortex mix at 500 RPM for 2 minutes until a single clear phase forms.
Phase B: Aqueous Phase Preparation
-
Weigh 85% w/w Deionized Water.
-
Add 3.5% w/w Tween 80.
-
Action: Stir magnetically at 400 RPM until surfactant is fully dissolved.
Phase C: Pre-Emulsification (Coarse Emulsion)[1]
-
Place Phase B (Aqueous) under a high-shear mixer (e.g., Ultra-Turrax).
-
Slowly inject Phase A (Oil) into Phase B while mixing at 10,000 RPM .
-
Mix for 5 minutes.
-
Observation: Solution will turn milky white (droplet size ~1-5
m).
Phase D: High-Energy Homogenization (Nano-sizing)
-
Transfer coarse emulsion to an Ultrasonic Homogenizer (Probe Sonicator).
-
Settings: 20 kHz frequency, 40% Amplitude.
-
Cycle: Pulse mode (5s ON / 5s OFF) to prevent overheating (which degrades phellandrene).
-
Duration: 10 minutes total active time.
-
Cooling: Keep the beaker in an ice bath throughout sonication.
Figure 2: Workflow for High-Energy Nanoemulsification.
Quality Control & Validation Protocols
A formulation is only as good as its validation. The following tests are mandatory.
Physical Characterization (DLS)
Use Dynamic Light Scattering (DLS) to measure Hydrodynamic Diameter (
-
Target Size:
nm. -
Target PDI:
(indicates monodisperse population). -
Zeta Potential: Measure electrophoretic mobility.[1] Target value:
mV (ensures electrostatic repulsion prevents coalescence).
Chemical Stability (GC-MS)
Extract the AI from the emulsion to verify it hasn't oxidized during sonication.
-
Extraction: Mix 1 mL emulsion with 5 mL Hexane. Centrifuge at 5000 RPM. Collect supernatant.
-
Analysis: GC-MS. Look for peaks corresponding to p-cymene (common oxidation product of phellandrene).
Encapsulation Efficiency (EE%)
If using a polymeric carrier (e.g., Alginate/Chitosan) instead of a simple emulsion, you must calculate EE%.
Protocol:
-
Total Oil (
): Degrade 1g of capsules with 1M HCl. Extract with hexane. Measure via GC.[1][2][3][4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Surface Oil (
): Wash 1g of intact capsules with hexane for 30s. Measure via GC.[1][2][3][4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Equation:
Bioefficacy Testing: AChE Inhibition Assay
To validate the biological activity of the formulation, perform an in vitro Acetylcholinesterase (AChE) inhibition assay (Ellman’s Method).
Reagents:
-
Phosphate Buffer (pH 8.0)
-
DTNB (Ellman's Reagent)
-
Acetylthiocholine iodide (Substrate)
-
Electric Eel AChE (Enzyme source) or insect homogenate.
Procedure:
-
Incubate enzyme with various concentrations of the
-phellandrene nanoemulsion for 15 mins at 25°C. -
Add DTNB and Substrate.
-
Measure absorbance at 412 nm using a microplate reader.
-
Calculate % Inhibition:
References
-
Chemical Properties & Toxicity
-
Zhang, W., et al. (2017). Chemical Composition and Broad-Spectrum Insecticidal Activity of the Flower Essential Oil from Ridolfia segetum. MDPI Molecules. Link
-
-
Mechanism of Action (AChE Inhibition)
-
Lopez, M.D., et al. (2015). Neurotoxic action of essential oils: Acetylcholinesterase inhibition. Journal of Applied Entomology. Link
-
-
Nanoemulsion Stabilization (Ostwald Ripening)
-
McClements, D.J. (2011). Edible Nanoemulsions: Fabrication, Properties, and Functional Performance. Soft Matter. Link
-
-
Encapsulation Efficiency Protocols
-
Monoterpene Formulation Guidelines
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. beta-phellandrene, 555-10-2 [thegoodscentscompany.com]
- 3. scispace.com [scispace.com]
- 4. Encapsulation Efficiency and Functional Stability of Cinnamon Essential Oil in Modified β-cyclodextrins: In Vitro and In Silico Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
solvent extraction efficiency of beta-phellandrene using n-hexane
Application Note: High-Efficiency Solvent Extraction of
Executive Summary
This application note details the optimized extraction of
Scientific Mechanism: The Solubility Logic
The efficiency of n-hexane for
-
-Phellandrene: A non-polar monoterpene.[1] Estimated
.[1] -
n-Hexane: A non-polar alkane.[1]
.[1] -
Ethanol: A polar alcohol.[1]
.[1]
Mechanism: According to the principle similia similibus solvuntur (like dissolves like), the
Figure 1: Thermodynamic solubility logic demonstrating the selectivity of n-hexane for
Material Selection & Preparation
-
Matrix: Schinus molle (Pink Peppercorn) or Zingiber officinale (Ginger) rhizome.[1]
-
Pre-treatment:[2][3][4]Lyophilization (Freeze-drying) is critical.[1] Thermal drying (
) causes volatilization and isomerization of -phellandrene to -phellandrene or p-cymene.[1] -
Comminution: Grind to a fine powder (mesh size 40-60) immediately prior to extraction to maximize surface area while minimizing oxidative exposure.[1]
-
-
Solvent: n-Hexane, HPLC Grade (
).[1]
Experimental Protocols
Protocol A: Standard Maceration (Baseline)
Best for: Low-budget labs, high-volume bulk extraction where time is not critical.[1]
-
Weighing: Transfer
of lyophilized powder into a amber glass bottle (to protect from photo-oxidation). -
Solvent Addition: Add
n-hexane (1:10 w/v ratio).[1] -
Agitation: Place on an orbital shaker at
for 24 hours at room temperature ( ). -
Filtration: Filter supernatant through Whatman No. 1 filter paper.
-
Re-extraction: Repeat steps 2-4 with fresh solvent on the biomass residue to ensure exhaustive extraction. Combine filtrates.
Protocol B: Ultrasound-Assisted Extraction (UAE) (Enhanced)
Best for: Analytical quantification, high throughput, maximizing yield.[1]
-
Preparation: Mix
powder with n-hexane in a centrifuge tube. -
Sonication: Place in an ultrasonic bath (
, ). -
Separation: Centrifuge at
for 5 minutes. Collect supernatant. -
Concentration: Evaporate solvent using a rotary evaporator.
Figure 2: Step-by-step workflow comparing UAE and Maceration protocols.[1]
Analytical Validation (GC-MS)
To validate extraction efficiency, quantification is performed via Gas Chromatography-Mass Spectrometry.[1][6]
Instrument Parameters:
-
Column: HP-5MS or DB-5 (5% phenyl-methylpolysiloxane),
.[1] -
Carrier Gas: Helium at
.[1][7] -
Injection:
, Split mode (1:50). Inlet Temp: . -
Oven Program:
-
Hold
for 3 min. -
Ramp
to . -
Ramp
to .
-
-
MS Detection: EI mode (
), Mass range 40–500 m/z.[1] -
Identification: Compare retention time and mass spectra (Base peak m/z 93, molecular ion m/z 136) with NIST library standards.
Data & Performance Comparison
| Parameter | n-Hexane (UAE) | n-Hexane (Maceration) | Ethanol (Maceration) |
| Extraction Time | 20 mins | 24 hours | 24 hours |
| High (95%+) | Moderate (85%) | Moderate (80%) | |
| Selectivity | Excellent | Excellent | Poor (Co-extracts pigments) |
| Thermal Degradation | Low (Controlled Temp) | Low | Low |
| Solvent Removal | Fast (BP | Fast (BP | Slower (BP |
Troubleshooting & Expert Tips
| Issue | Root Cause | Corrective Action |
| Low Yield | Incomplete cell rupture | Decrease particle size; increase sonication power slightly (monitor temp). |
| Degradation (p-Cymene peak) | Oxidation or Heat | Add 0.01% BHT (Butylated hydroxytoluene) as antioxidant; ensure rotovap bath |
| Co-elution | Isomer interference | |
| Emulsion | Water in sample | Ensure sample is strictly lyophilized. Use anhydrous |
References
-
Agilent Technologies. (2023).[1] Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023).
-Phellandrene Mass Spectrum and Retention Indices. NIST Chemistry WebBook.[1] Retrieved from [Link][1] -
Restek Corporation. (2023).[1]
-Phellandrene Compound Information for GC Analysis. Retrieved from [Link] -
FooDB. (2011).[1] Compound Summary: (-)-beta-Phellandrene.[1][8] Retrieved from [Link][1]
-
MDPI. (2024).[1] Gas Chromatography-Mass Spectrometry Metabolites and Transcriptome Profiling in Terpene Biosynthesis. Retrieved from [Link]
Sources
- 1. Showing Compound (-)-beta-Phellandrene (FDB021860) - FooDB [foodb.ca]
- 2. Solubility Parameters-- [cool.culturalheritage.org]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science [onlytrainings.com]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemical profiling and GC-MS analysis of bioactive compounds in methanolic crude extract of Beta vulgaris (BV) root from Bangladesh | PLOS Digital Health [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. US4136126A - Preparation of β-phellandrene - Google Patents [patents.google.com]
Troubleshooting & Optimization
stability of (-)-beta-phellandrene under steam distillation conditions
Technical Support: Stability of (-)- -Phellandrene in Steam Distillation
Status: Active Guide
Last Updated: February 22, 2026
Topic: Thermal and Oxidative Instability of Monoterpenes
Target Analyte: (-)-
Executive Summary: The "Exocyclic" Vulnerability
If you are isolating (-)-
Unlike its isomer
-
Acid-Catalyzed Isomerization: Rearrangement to
-phellandrene. -
Oxidative Aromatization: Dehydrogenation to
-cymene (irreversible).
This guide provides diagnostic steps to confirm degradation and protocols to stabilize the extraction.
Diagnostic & Troubleshooting
Issue 1: "My GC-MS shows high levels of -phellandrene, but I expected -phellandrene."
Diagnosis: Thermal Isomerization.
Mechanism: The plant material often releases organic acids (pH 5–6) during distillation. In the presence of heat and acid, the exocyclic double bond of
The Pathway (Visualization):
Figure 1: The degradation pathway. Acid and heat drive the shift from
Issue 2: "The oil smells 'solvent-like' or harsh, and p-cymene levels are >5%."
Diagnosis: Oxidative Artifacts (Aromatization).
Mechanism: Monoterpenes are highly susceptible to oxidation.[5] If the distillation apparatus is not purged of air, dissolved oxygen at
Optimized Protocol: Buffered & Inert Steam Distillation
To preserve (-)-
Step-by-Step Methodology
Phase A: Preparation
-
Plant Material: Grind frozen plant material immediately before extraction to minimize enzymatic oxidation.
-
The Buffer (Critical): Prepare a 0.1 M Sodium Bicarbonate (
) solution.-
Why? This neutralizes organic acids released by the plant cell walls, maintaining a pH
7.0–7.5. This prevents the acid-catalyzed protonation of the exocyclic alkene.
-
Phase B: The Inert Setup
-
Apparatus: Clevenger-type or standard hydrodistillation rig.
-
Sparging: Before heating, bubble Nitrogen (
) or Argon gas through the water/plant mixture for 10 minutes.-
Why? Displaces dissolved oxygen to prevent
-cymene formation.
-
-
Overlay: Maintain a slow trickle of
into the headspace of the flask during the entire run.
Phase C: Distillation Parameters
-
Temperature: Maintain a rolling boil but avoid aggressive superheating.
-
Time Limit: Stop at 60–90 minutes.
-
Data Support: Studies show that
-phellandrene recovery peaks early. Extending distillation beyond 2 hours results in a linear decrease in -phellandrene and a logarithmic increase in artifacts.
-
Phase D: Post-Processing
-
Drying: Dry the oil over anhydrous Sodium Sulfate (
) immediately. -
Storage: Store at
under Argon.
Comparative Data: Extraction Method Impact
The following table illustrates the expected artifact formation based on the extraction method used.
| Parameter | Steam Distillation (Standard) | Steam Distillation (Optimized*) | SFE ( |
| Temperature | |||
| pH Environment | Acidic (pH 4-6) | Neutral (pH 7) | Neutral |
| Low (<60% of potential) | High (~90% of potential) | Very High (>98%) | |
| Major Artifacts | Minimal | None | |
| Oxidation Risk | High (Open system) | Low ( | Zero (Anaerobic) |
*Optimized = Buffered + Nitrogen Sparged + Time Limited.
Workflow Visualization
Use this logic flow to determine if your current setup requires modification.
Figure 2: Decision matrix for optimizing extraction conditions.
Frequently Asked Questions (FAQ)
Q: Can I use GC-FID to quantify
-
Recommendation: Use a polar column (e.g., DB-Wax or HP-Innowax) or verify peak purity using GC-MS. If available, GC
GC (2D-GC) is the gold standard for separating these terpene isomers.
Q: Why does the optical rotation of my oil change over time?
A: (-)-
-
-Phellandrene: extremely high rotation (
). -
-Cymene: Optically inactive (
). A sharp increase in negative rotation suggests isomerization to the -form; a loss of rotation suggests oxidation to -cymene.
Q: Is it better to use fresh or dried plant material?
A: For
References
-
Turek, C., & Stintzing, F. C. (2013). Stability of Essential Oils: A Review.[6][7][8] Comprehensive Reviews in Food Science and Food Safety, 12(1), 40–53. Link
-
Maggio, F., et al. (2019). Effect of the Distillation Time on the Chemical Composition... of Essential Oils from Different Cannabis sativa L. Cultivars. Molecules, 24(9), 1713. Link
-
Bayer AG. (2012). Fate and Behaviour in the Environment: Terpenoid Blend (p-cymene degradation pathways). Bayer Crop Science Dossier. Link
-
Abstrax Tech. (2023). 7 Facts About beta-Phellandrene You Need to Know. Terpene Science Blog. Link
Sources
- 1. abstraxtech.com [abstraxtech.com]
- 2. Phellandrene - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Alpha-Phellandrene and Alpha-Phellandrene-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. btsa.com [btsa.com]
- 6. Turek, C. and Stintzing, F.C. (2013) Stability of Essential Oils A Review. Comprehensive Reviews in Food Science and Food Safety, 12, 40-53. - References - Scientific Research Publishing [scirp.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Kovats Retention Index of β-Phellandrene on a DB-5 Column
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the Kovats retention index (RI) of β-phellandrene on a DB-5 gas chromatography (GC) column. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles and a practical framework for the experimental determination of this crucial analytical parameter. The accurate identification of volatile compounds like β-phellandrene is paramount in fields ranging from natural product chemistry to flavor and fragrance analysis, and the Kovats RI is a cornerstone of reliable GC-based identification.
The Significance of the Kovats Retention Index in Compound Identification
In gas chromatography, while the retention time is a fundamental measurement, it can be influenced by analytical conditions such as temperature, flow rate, and column degradation. To overcome these limitations and allow for inter-laboratory data comparison, the Kovats retention index was developed.[1][2] This system standardizes retention times by relating the retention of an analyte to that of a series of n-alkane standards.[2][3] The use of retention indices in conjunction with mass spectrometry provides a more robust and nearly unambiguous identification of compounds, which is particularly valuable for distinguishing between isomers that may have very similar mass spectra.[4]
The DB-5 column, a non-polar stationary phase composed of 5% phenyl-methylpolysiloxane, is a workhorse in the analysis of essential oils and other complex mixtures of volatile and semi-volatile compounds.[2] Its slight increase in polarity compared to a 100% dimethylpolysiloxane phase can offer unique selectivity for certain analytes.
β-Phellandrene and its Isomeric Landscape
β-Phellandrene (C10H16, Molar Mass: 136.23 g/mol ) is a monoterpene with a characteristic minty, herbal, and citrus aroma.[5][6] It is a common constituent of many essential oils. Accurate identification of β-phellandrene is often complicated by the presence of its isomers, such as α-phellandrene and limonene, which share the same molecular weight and can exhibit similar mass spectral fragmentation patterns. Therefore, chromatographic separation and reliable retention indices are critical for their differentiation.
Comparative Analysis of Kovats Retention Indices on a DB-5 Column
The Kovats retention index of β-phellandrene on a DB-5 column typically falls within a well-defined range. However, slight variations in reported values can occur due to differences in experimental conditions. The following table provides a comparison of the Kovats RI for β-phellandrene and some of its common isomers on a DB-5 column, compiled from various literature sources.
| Compound | Kovats Retention Index (RI) on DB-5 Column | Source(s) |
| β-Phellandrene | 1030, 1031, 1032 | [7] |
| α-Phellandrene | 999, 1005 | [5][8] |
| Limonene | 1031, 1036, 1039 | [9] |
| β-Myrcene | 991, 994 | [10][11] |
This data clearly demonstrates the utility of the Kovats RI in distinguishing between these isomeric monoterpenes. While β-phellandrene and limonene have very close RIs, they are distinctly different from α-phellandrene and β-myrcene. This underscores the necessity of a well-optimized chromatographic method and precise RI determination for accurate identification.
Experimental Protocol for the Determination of Kovats Retention Index
This section outlines a detailed, step-by-step methodology for the experimental determination of the Kovats retention index of β-phellandrene on a DB-5 column. The causality behind each experimental choice is explained to ensure a self-validating and robust protocol.
Materials and Reagents
-
β-Phellandrene standard: High purity (>95%)
-
n-Alkane standard mixture: A homologous series of n-alkanes (e.g., C8-C20) dissolved in a suitable solvent.
-
Solvent: Hexane or other suitable volatile solvent (GC grade).
-
Sample for analysis: Essential oil or a mixture containing β-phellandrene.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
GC Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Injector: Split/splitless injector.
-
Data System: Capable of recording chromatograms and calculating retention indices.
Experimental Workflow Diagram
Caption: Experimental workflow for Kovats retention index determination.
Step-by-Step Methodology
-
Preparation of Standards and Sample:
-
n-Alkane Standard: Prepare a solution of the n-alkane mixture in hexane at a concentration suitable for clear detection by the GC-FID or GC-MS.
-
β-Phellandrene Standard (Optional but Recommended): Prepare a dilute solution of the β-phellandrene standard in hexane. This is used to confirm the retention time of the peak in the sample.
-
Sample Preparation: Dilute the essential oil or sample containing β-phellandrene in hexane. The dilution factor will depend on the concentration of the analyte in the sample. A typical starting point is a 1:100 v/v dilution.
-
-
Gas Chromatography Conditions:
-
Injector: Set the injector temperature to 250 °C. Use a split injection mode with a split ratio of 1:50 to prevent column overloading.
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 4 °C/min to 240 °C.
-
Final hold: Hold at 240 °C for 5 minutes.
-
Rationale: This temperature program provides good separation of monoterpenes at the beginning of the run while allowing for the elution of less volatile components. The slow ramp rate is crucial for resolving closely eluting isomers.
-
-
Detector:
-
FID: Set the detector temperature to 280 °C.
-
MS: Set the transfer line temperature to 280 °C and the ion source temperature to 230 °C. Acquire mass spectra over a range of m/z 40-400.
-
-
-
Analysis Sequence:
-
Inject the n-alkane standard mixture and record the retention times of each n-alkane.
-
Inject the sample solution and identify the peak corresponding to β-phellandrene based on its mass spectrum and/or by comparing its retention time to that of the β-phellandrene standard. Record the retention time of the β-phellandrene peak.
-
-
Calculation of the Kovats Retention Index: The Kovats retention index (I) for a temperature-programmed analysis is calculated using the following formula, as defined by van den Dool and Kratz:[2]
I = 100 * [n + (t_R(analyte) - t_R(n)) / (t_R(n+1) - t_R(n))]
Where:
-
n is the carbon number of the n-alkane eluting immediately before the analyte.
-
t_R(analyte) is the retention time of β-phellandrene.
-
t_R(n) is the retention time of the n-alkane with carbon number n.
-
t_R(n+1) is the retention time of the n-alkane with carbon number n+1.
Causality: This formula essentially normalizes the retention time of the analyte to the logarithmic scale of the retention times of the bracketing n-alkanes. This mathematical relationship provides a more stable and transferable value than the raw retention time.
-
Conclusion
The Kovats retention index is an indispensable tool for the accurate and reliable identification of volatile compounds like β-phellandrene, especially in complex mixtures containing its isomers. The use of a DB-5 column provides excellent resolving power for many terpenes. By following a well-defined experimental protocol and understanding the principles behind the Kovats retention index, researchers can achieve a high degree of confidence in their analytical results. The data and methodologies presented in this guide serve as a valuable resource for scientists and professionals in natural product analysis, quality control, and drug development.
References
-
The Pherobase. (2025, January 22). The Kovats Retention Index: 5-Isopropyl-2-methylcyclohexa-1,3-diene (C10H16). Retrieved from [Link]
-
NIST. (n.d.). β-Phellandrene. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). β-Myrcene. In NIST Chemistry WebBook. Retrieved from [Link]
-
Schieberle, P., & Grosch, W. (2022, June 14). Odor Characteristics of Novel Non-Canonical Terpenes. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Limonene, (-)-. In PubChem. Retrieved from [Link]
-
Jennings, W., & Shibamoto, T. (1980). Gas Chromatographic Retention Indices of Terpenes. Scribd. Retrieved from [Link]
-
NIST. (n.d.). Limonene. In NIST Chemistry WebBook. Retrieved from [Link]
-
Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data, 40(4), 043101. Retrieved from [Link]
-
NIST. (n.d.). α-Phellandrene. In NIST Chemistry WebBook. Retrieved from [Link]
-
The Pherobase. (2025, January 22). The Kovats Retention Index: 7-Methyl-3-methylene-1,6-octadiene (C10H16). Retrieved from [Link]
-
The Pherobase. (2025, January 22). The Kovats Retention Index: Limonene aldehyde (C10H14O). Retrieved from [Link]
- Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. LWT-Food Science and Technology, 41(6), 951-958.
-
Mohammed, G. J., et al. (2022). Validation of Essential Oils' Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern. Oriental Journal of Chemistry, 38(2). Retrieved from [Link]
-
Millar, J. G., & McElfresh, J. S. (2003). Plots of Kováts retention indexes determined on DB-5 stationary phase... ResearchGate. Retrieved from [Link]
-
El-Sayed, A. M. (2021, April 7). Does the order of volatiles constituents change from one column to another or only the Kovats indices or retention time get increased or decreased? ResearchGate. Retrieved from [Link]
-
Stanoeva, J. P., et al. (2023, September 4). GC-MS Analysis of Essential Oil and Volatiles from Aerial Parts of Peucedanum tauricum M.B. during the Phenological Period. MDPI. Retrieved from [Link]
-
The Pherobase. (2025, January 22). The Kovats Retention Index: 1-Methyl-4-(1-methylethenyl)-cyclohexene (C10H16). Retrieved from [Link]
-
Acree, T. E. (n.d.). Kovats Retention Indices of Odorants. Flavornet.org. Retrieved from [Link]
-
Triskem International. (n.d.). VCF Guide to use. Retrieved from [Link]
-
Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. ResearchGate. Retrieved from [Link]
-
Zenkevich, I. G. (1998). Retention mechanism on non-polar stationary phases. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). Gas Chromatographic Retention Data. In NIST Chemistry WebBook. Retrieved from [Link]
-
The Pherobase. (2025, January 22). The Kovats Retention Index: 4-Isopropyl-1-methylene-2-cyclohexene (C10H16). Retrieved from [Link]
Sources
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- 2. Gas Chromatographic Retention Data [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
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- 5. The Kovats Retention Index: 5-Isopropyl-2-methylcyclohexa-1,3-diene (C10H16) [pherobase.com]
- 6. The Kovats Retention Index: 4-Isopropyl-1-methylene-2-cyclohexene (C10H16) [pherobase.com]
- 7. β-Phellandrene [webbook.nist.gov]
- 8. α-Phellandrene [webbook.nist.gov]
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- 10. β-Myrcene [webbook.nist.gov]
- 11. The Kovats Retention Index: 7-Methyl-3-methylene-1,6-octadiene (C10H16) [pherobase.com]
A Comparative Guide to the Mass Spectrum Fragmentation of β-Phellandrene for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the electron ionization (EI) mass spectrum fragmentation pattern of β-phellandrene. Designed for researchers, scientists, and drug development professionals, this document offers a comparative perspective against its structural isomer, α-phellandrene, and other common monoterpenes. We will delve into the mechanistic details of fragmentation, provide a detailed experimental protocol for spectral acquisition, and present the data in a clear, comparative format to aid in the confident identification of these isomeric compounds.
Introduction to β-Phellandrene and the Challenge of Isomeric Differentiation
β-Phellandrene is a cyclic monoterpene found in the essential oils of various plants, including those from the Eucalyptus and Pinus genera.[1][2] It is a double-bond isomer of α-phellandrene, with the key structural difference being the location of one of the double bonds: in β-phellandrene, one is exocyclic, while in α-phellandrene, both are endocyclic.[1] This subtle structural variance presents a significant analytical challenge, as many monoterpene isomers exhibit similar mass spectra, making their differentiation by mass spectrometry alone a complex task.[3] A thorough understanding of their distinct fragmentation pathways is therefore crucial for accurate identification.
Experimental Methodology for Acquiring Mass Spectra of Phellandrene Isomers
The reliable identification of β-phellandrene and its isomers hinges on high-quality mass spectral data obtained under controlled conditions. Gas chromatography coupled with mass spectrometry (GC-MS) is the premier analytical technique for the separation and identification of volatile compounds like monoterpenes in complex mixtures such as essential oils.[4]
Experimental Protocol
The following protocol outlines a robust GC-MS method for the analysis of phellandrene isomers.
1. Sample Preparation:
-
Dilute the essential oil sample or a standard solution of β-phellandrene in a volatile solvent such as methanol or hexane. A typical dilution is 1 µL of the analyte in 1 mL of solvent.[5]
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode with a ratio of 1:25 to prevent column overloading.[5]
-
Injector Temperature: 250 °C to ensure rapid volatilization of the sample.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is suitable for separating monoterpenes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 3 °C/min to 240 °C.[5]
-
Final hold: Hold at 240 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: 40-350 m/z.
-
Solvent Delay: 2 minutes to prevent the solvent peak from saturating the detector.[5]
Experimental Workflow Diagram
Caption: Proposed fragmentation pathway of β-phellandrene.
Comparative Analysis: β-Phellandrene vs. α-Phellandrene and Other Monoterpenes
Distinguishing between β-phellandrene and its isomers is critical in many applications. The following table provides a comparison of the major mass spectral fragments of β-phellandrene, α-phellandrene, and another common monoterpene, limonene.
| Compound | Molecular Ion (m/z 136) Relative Intensity (%) | Base Peak (m/z) | Key Fragment Ions (m/z) and Relative Intensities (%) |
| β-Phellandrene | ~20 | 93 | 91 (~40), 77 (~35) |
| α-Phellandrene | ~30 | 93 | 92 (~30), 91 (~25), 77 (~15) [6] |
| Limonene | ~30 | 68 | 93 (~70), 79 (~40), 121 (~30) |
Note: Relative intensities are approximate and can vary slightly between instruments.
Key Differentiating Features:
While both phellandrene isomers share a base peak at m/z 93, the "fingerprint" region of their mass spectra shows discernible differences:
-
α-Phellandrene typically exhibits a more pronounced molecular ion peak compared to β-phellandrene.
-
The ion at m/z 92 is significantly more abundant in the spectrum of α-phellandrene than in that of β-phellandrene.
-
Limonene , another common isomer, is readily distinguished by its base peak at m/z 68 , which is a result of a characteristic retro-Diels-Alder fragmentation that is less favored in the phellandrenes.
Conclusion
The electron ionization mass spectrum of β-phellandrene is characterized by a base peak at m/z 93 and other significant ions at m/z 91, 77, and 136. While it shares some common fragments with its isomer, α-phellandrene, careful examination of the relative intensities of the molecular ion and the m/z 92 fragment allows for their differentiation. A standardized GC-MS protocol is essential for obtaining high-quality, reproducible spectra to facilitate this comparison. This guide provides the foundational knowledge and practical methodology for the confident identification of β-phellandrene in complex mixtures, a critical capability for researchers in natural product chemistry, flavor and fragrance analysis, and drug development.
References
-
Comparison of the mass spectral data for A) the proposed... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
-
Alpha-Phellandrene and Alpha-Phellandrene-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC. (2022, October 14). Retrieved February 22, 2026, from [Link]
-
α-Phellandrene - NIST WebBook. (n.d.). Retrieved February 22, 2026, from [Link]
-
α-Phellandrene - NIST WebBook. (n.d.). Retrieved February 22, 2026, from [Link]
-
β-Phellandrene - NIST WebBook. (n.d.). Retrieved February 22, 2026, from [Link]
-
Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
-
Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation - ChemRxiv. (2022, November 11). Retrieved February 22, 2026, from [Link]
-
Comparative Evaluations of Mass Spectral Databases - CORE. (n.d.). Retrieved February 22, 2026, from [Link]
-
A comparison of GC-FID and PTR-MS toluene measurements in ambient air under conditions of enhanced monoterpene - AMT. (2010, July 23). Retrieved February 22, 2026, from [Link]
-
Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. (2023, May 23). Retrieved February 22, 2026, from [Link]
-
Enantiomeric Composition of Essential Oils by Chiral GC/MS - SCISPEC. (n.d.). Retrieved February 22, 2026, from [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch - RSC Publishing. (2015, November 11). Retrieved February 22, 2026, from [Link] fragmentation
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC. (2023, October 22). Retrieved February 22, 2026, from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Retrieved February 22, 2026, from [Link]
-
Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS) - SciTePress. (n.d.). Retrieved February 22, 2026, from [Link]
-
A Narrative Review on the Bioactivity and Health Benefits of Alpha-Phellandrene - MDPI. (2022, September 27). Retrieved February 22, 2026, from [Link]
-
Analytical Methods - RSC Publishing. (n.d.). Retrieved February 22, 2026, from [Link]
-
Comparative Studies on Physicochemical Properties and GC-MS Analysis of Essential Oil of The Three Varieties of Coriandrum sativum Linn Comparative Studies on Physicochemical Properties and GC-MS Analysis of Essential Oil of The Three Varieties of Coriandrum sativum - ResearchGate. (2017, December 18). Retrieved February 22, 2026, from [Link]
-
Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (2023, August 29). Retrieved February 22, 2026, from [Link]
-
Statistical Characterization of the Multi-Charged Fragment Ions in the CID and HCD Spectrum. (n.d.). Retrieved February 22, 2026, from [Link]
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A Comparative Analysis of Beta-Phellandrene Cytotoxicity: Unveiling Potential for Selective Action Against Cancer Cells
Introduction
The exploration of natural compounds for novel anticancer therapies continues to be a promising frontier in oncological research. Among these, monoterpenes, a class of organic compounds found in the essential oils of many plants, have garnered significant attention for their potential cytotoxic effects against cancer cells. Beta-phellandrene (β-phellandrene), a cyclic monoterpene, is one such molecule of interest. This guide provides a comprehensive comparison of the known cytotoxic effects of β-phellandrene on cancer cells versus normal, non-cancerous cells. Due to the limited availability of studies on pure β-phellandrene, this analysis will also draw insights from research on essential oils where it is a major constituent and from its more extensively studied isomer, alpha-phellandrene (α-phellandrene). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape and future potential of β-phellandrene as a selective anticancer agent.
Understanding the Rationale for Selective Cytotoxicity
A critical hallmark of an effective chemotherapeutic agent is its ability to selectively target and eliminate cancer cells while minimizing damage to healthy tissues. This selectivity is often rooted in the fundamental differences between cancerous and normal cells, such as their metabolic rates, signaling pathways, and stress response mechanisms. Cancer cells frequently exhibit higher levels of reactive oxygen species (ROS) and are often in a state of increased oxidative stress compared to normal cells[1]. This can make them more vulnerable to agents that further disrupt redox balance, pushing them past a threshold of damage that triggers programmed cell death, or apoptosis. It is hypothesized that natural compounds like β-phellandrene may exploit these vulnerabilities to exert a selective cytotoxic effect.
Evidence from In Vitro Studies: A Mixed but Promising Picture
Direct comparative studies on the cytotoxicity of pure β-phellandrene across a panel of cancer and normal cell lines are notably scarce in the current scientific literature. However, valuable insights can be gleaned from studies on essential oils rich in this monoterpene.
A study on the essential oil of Hinterubera imbricata, which contains β-phellandrene as a major component (12.3%), demonstrated cytotoxic activity against several human cancer cell lines, including pancreatic (PANC-1), breast (MCF-7), and another breast carcinoma line (SKBr3)[2]. The half-maximal inhibitory concentration (IC50) for the most sensitive cancer cell line, PANC-1, was 1.53 µg/mL[2]. Importantly, the essential oil also exhibited cytotoxicity towards control cells, with an IC50 value of 15.83 µg/mL[2]. While this indicates a degree of selective toxicity toward cancer cells (a selectivity index of approximately 10.3 for PANC-1), it is crucial to remember that this effect is attributable to the entire phytocomplex of the essential oil and not solely to β-phellandrene[2].
Further indirect evidence comes from a product datasheet for pure β-phellandrene, which states its cytotoxicity against RAW 264.7 macrophage-like cells at concentrations ranging from 50 to 200 µg/ml, where it also induces apoptosis[3]. While RAW 264.7 is an immortalized cell line often used as a model for immune cells, it can also be considered a cancer-like cell line, thus not providing a clear comparison with primary, non-cancerous cells.
Quantitative Data on Cytotoxicity
The following table summarizes the available IC50 values for an essential oil containing β-phellandrene. It is important to reiterate that these values represent the activity of the entire essential oil and not pure β-phellandrene.
| Cell Line | Cell Type | IC50 (µg/mL) of Hinterubera imbricata Essential Oil | Reference |
| PANC-1 | Pancreatic Adenocarcinoma | 1.53 | [2] |
| MCF-7 | Breast Carcinoma | 10.06 | [2] |
| SKBr3 | Breast Carcinoma | 50.45 | [2] |
| Control Cells | Not specified | 15.83 | [2] |
Proposed Mechanisms of Action: Insights from its Isomer and General Apoptotic Pathways
While the precise molecular mechanisms of β-phellandrene-induced cytotoxicity are not yet fully elucidated, we can infer potential pathways by examining its better-studied isomer, α-phellandrene, and the general principles of apoptosis in cancer cells.
The Apoptotic Cascade: A Likely Target
Apoptosis is a highly regulated process of programmed cell death essential for tissue homeostasis. It is broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a family of proteases called caspases, which execute the final stages of cell death[4][5][6].
Diagram of the Apoptotic Pathways
Caption: A simplified diagram illustrating the key components of the extrinsic and intrinsic apoptotic pathways leading to programmed cell death.
Studies on α-phellandrene have shown its ability to induce apoptosis in cancer cells by modulating the intrinsic pathway. This involves the regulation of the Bcl-2 family of proteins, which control mitochondrial membrane permeability[4][5][6]. Pro-apoptotic proteins like Bax and Bak are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspases[4][5][6]. It is plausible that β-phellandrene may share a similar mechanism of action.
The Role of Reactive Oxygen Species (ROS)
Cancer cells often have a higher basal level of ROS compared to normal cells. While this can promote cancer progression at low to moderate levels, excessive ROS accumulation can be toxic and trigger apoptosis[1]. Many natural compounds exert their anticancer effects by further increasing ROS levels in cancer cells, pushing them beyond a sustainable threshold. It is conceivable that β-phellandrene could induce cytotoxicity through the generation of ROS, leading to oxidative damage to cellular components and activation of the apoptotic machinery.
Experimental Protocols for Evaluating Selective Cytotoxicity
To rigorously assess the comparative cytotoxicity of β-phellandrene, a series of well-defined in vitro experiments are necessary. The following protocols provide a framework for such an investigation.
Cell Culture
-
Objective: To maintain healthy and viable cancer and normal cell lines for experimentation.
-
Procedure:
-
Select a panel of human cancer cell lines (e.g., A549 - lung carcinoma, HCT116 - colon carcinoma, MCF-7 - breast adenocarcinoma) and a corresponding normal human cell line (e.g., MRC-5 - normal lung fibroblasts, or primary human dermal fibroblasts).
-
Culture the cells in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells regularly to ensure they are in the logarithmic growth phase for all experiments.
-
MTT Assay for Cell Viability
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of β-phellandrene in both cancer and normal cells.
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a series of dilutions of pure β-phellandrene in the cell culture medium.
-
Treat the cells with the different concentrations of β-phellandrene and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
-
Diagram of the MTT Assay Workflow
Caption: A flowchart outlining the key steps involved in performing an MTT assay to assess cell viability after treatment.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Objective: To quantify the percentage of apoptotic and necrotic cells following β-phellandrene treatment.
-
Procedure:
-
Treat cells with β-phellandrene at its IC50 concentration for a predetermined time.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis for Apoptotic Proteins
-
Objective: To investigate the effect of β-phellandrene on the expression of key proteins involved in the apoptotic pathways.
-
Procedure:
-
Treat cells with β-phellandrene and lyse them to extract total protein.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with primary antibodies against proteins of interest (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax).
-
Incubate the membrane with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.
-
Conclusion and Future Directions
The available evidence, though indirect, suggests that β-phellandrene and essential oils containing it may possess selective cytotoxic properties against cancer cells. The potential for this natural monoterpene to induce apoptosis through the intrinsic mitochondrial pathway, possibly mediated by an increase in reactive oxygen species, warrants further rigorous investigation.
Future research should prioritize direct comparative studies of pure β-phellandrene on a comprehensive panel of cancer and normal cell lines to establish definitive IC50 values and selectivity indices. Elucidating the precise molecular mechanisms through detailed studies of its effects on apoptotic signaling pathways, mitochondrial function, and cellular redox status will be crucial for its potential development as a novel anticancer agent. The experimental protocols outlined in this guide provide a solid foundation for researchers to embark on these critical investigations, which could ultimately unlock the therapeutic potential of β-phellandrene in the fight against cancer.
References
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Lin, J. J., et al. (2021). α-Phellandrene enhances the apoptosis of HT-29 cells induced by 5-fluorouracil by modulating the mitochondria-dependent pathway. Oncology Reports, 45(4), 1-13. [Link]
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Susanto, A. C., Hartajanie, L., & Wu, C. C. (2024). α-Phellandrene enhances the apoptosis of HT-29 cells induced by 5-fluorouracil by modulating the mitochondria-dependent pathway. Oncology Reports, 51(4), 61. [Link]
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- El-Sayed, A. M., et al. (2023). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. Molecules, 28(6), 2736.
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Safety Operating Guide
Personal protective equipment for handling (-)-beta-Phellandrene
This guide is structured as a high-level operational directive for laboratory personnel handling (-)-beta-Phellandrene . It synthesizes GHS safety data with practical bench-side experience to mitigate the specific risks associated with terpene handling, particularly flammability, aspiration, and sensitization via oxidation.[1]
CAS: 7785-26-4 (Specific isomer) / 555-10-2 (General) Chemical Class: Cyclic Monoterpene Flash Point: ~44°C (111°F) – Flammable Liquid Category 3[1]
Part 1: Executive Safety Summary
Stop and Read: (-)-beta-Phellandrene presents a dual-threat profile often underestimated in standard organic synthesis:
-
Aspiration Hazard (Critical): Like many terpenes, this compound has low viscosity and high lipophilicity. If swallowed or vomited, it can enter the lungs directly, causing severe chemical pneumonitis. Never pipette by mouth.
-
Sensitization via Oxidation: Fresh beta-phellandrene is a mild irritant.[1] However, upon exposure to air, it autoxidizes to form hydroperoxides , which are potent skin sensitizers. Old or improperly stored stock is significantly more hazardous than fresh material.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" protocols. Terpenes are lipophilic solvents that can permeate standard glove materials rapidly.[1]
1. Hand Protection (The Critical Variable)
-
Standard Operation (Splash Protection):
-
High-Risk Operation (Spill Cleanup / Immersion):
2. Eye & Face Protection [1][2][3][4]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 / EN 166).[1]
-
Contraindication: Safety glasses with side shields are insufficient for pouring or transferring. The low surface tension of terpenes allows them to creep around seals or splash unpredictably.[1]
3. Respiratory Protection
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood .
-
Secondary Control (Spill outside hood): Full-face respirator with Organic Vapor (OV) cartridges (Black band).[1]
-
Note: Beta-phellandrene has a distinct peppery/minty odor.[1] If you smell it while wearing a respirator, breakthrough has occurred.
-
4. Body Protection
-
Standard: 100% Cotton or Flame-Resistant (FR) Lab Coat.[1]
-
Prohibited: Synthetic fibers (Polyester/Nylon) which melt into skin upon ignition.[1]
Part 3: PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting the correct PPE based on the specific laboratory task.
Figure 1: PPE Selection Logic based on exposure potential.[1][3] Note that "Spill Cleanup" requires significantly higher barrier protection due to saturation risks.[1]
Part 4: Operational Protocols
Workflow A: Receiving & Storage (Preventing Sensitization)
-
Inspection: Upon receipt, check the container for crystal formation (peroxides) around the cap. If crystals are present, do not open . Contact safety officers for disposal.
-
Stabilization: Beta-phellandrene degrades in light and air.[1]
-
Store in amber glass bottles.
-
Purge headspace with Nitrogen or Argon after every use.[1]
-
Store at 2–8°C to slow oxidation rates.
-
Workflow B: Active Handling
-
Static Grounding: As a Category 3 flammable liquid, static discharge can ignite vapors.
-
Action: When transferring volumes >500mL, ground the receiving vessel and the dispensing drum.
-
-
Transfer: Use glass or stainless steel.[1] Avoid PVC or Tygon tubing, as terpenes can extract plasticizers, contaminating your sample and compromising the tubing integrity.
Workflow C: Waste Disposal
-
Classification: Non-Halogenated Organic Solvent Waste.
-
Segregation: NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides). The reaction is exothermic and potentially explosive.[1]
-
Container: Collect in compatible HDPE or glass containers. Label clearly as "Flammable" and "Sensitizer."[1]
Part 5: Emergency Response Protocols
Scenario: Benchtop Spill (< 50 mL)
-
Alert: Announce the spill. Extinguish nearby flames/hot plates.
-
Absorb: Use inert absorbent pads or vermiculite.[1] Do not use paper towels (increases surface area for flammability).[1]
-
Clean: Clean surface with soap and water (terpenes are insoluble in water alone; soap is required to emulsify).[1]
Scenario: Large Spill (> 50 mL) or Outside Hood
Follow the logic below for immediate response.
Figure 2: Emergency Spill Response Workflow. Prioritize evacuation if vapors are strong or ignition sources are nearby.[1]
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11142, Beta-Phellandrene.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: Phellandrene - GHS Classification and Labelling.[1] Retrieved from [Link][1]
-
Karlberg, A. T., et al. (1992). Air oxidation of d-limonene (the citrus solvent) creates potent allergens.[1] (Mechanistic reference for terpene oxidation). Contact Dermatitis. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
